
Methyl undecanoate-d21
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl undecanoate-d21 is a deuterium-labeled version of Methyl undecanoate. This compound is primarily used as an internal standard in gas-liquid chromatography. The deuterium labeling makes it particularly useful in scientific research, especially in the fields of pharmacokinetics and metabolic studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl undecanoate-d21 is synthesized by incorporating deuterium into Methyl undecanoate. The process involves the esterification of undecanoic acid with methanol-d4 (deuterated methanol) under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl undecanoate-d21 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used.
Major Products Formed
Oxidation: Undecanoic acid.
Reduction: Undecanol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl undecanoate-d21 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in gas-liquid chromatography for the quantification of fatty acids and other compounds.
Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty acids in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the quality control of biodiesel production and other industrial processes involving fatty acid esters
Mécanisme D'action
The mechanism of action of Methyl undecanoate-d21 is primarily related to its role as an internal standard. The deuterium labeling allows for precise quantification in analytical techniques such as gas-liquid chromatography. The presence of deuterium atoms affects the compound’s mass, making it distinguishable from non-labeled compounds. This property is particularly useful in tracing and quantifying the compound in complex mixtures .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl undecanoate: The non-deuterated version of Methyl undecanoate-d21.
Methyl decanoate: A similar ester with one less carbon atom.
Methyl dodecanoate: A similar ester with one more carbon atom.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The deuterium atoms make it an ideal internal standard for precise quantification and tracing in various scientific studies. This property sets it apart from other similar compounds that lack deuterium labeling .
Propriétés
Formule moléculaire |
C12H24O2 |
|---|---|
Poids moléculaire |
221.45 g/mol |
Nom IUPAC |
methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-henicosadeuterioundecanoate |
InChI |
InChI=1S/C12H24O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h3-11H2,1-2H3/i1D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2 |
Clé InChI |
XPQPWPZFBULGKT-RQTTZOOMSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC |
SMILES canonique |
CCCCCCCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-(1R,6R,7S)-7-bromo-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B12311304.png)
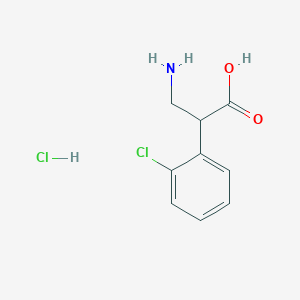
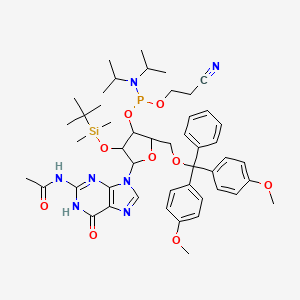
![4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol](/img/structure/B12311318.png)
![Rac-(3ar,6ar)-hexahydrofuro[2,3-c]furan-2-ylmethanamine](/img/structure/B12311323.png)
![Ethyl 3-(((allyloxy)carbonyl)amino)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate](/img/structure/B12311329.png)
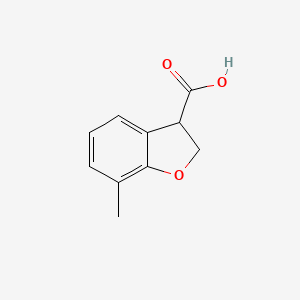
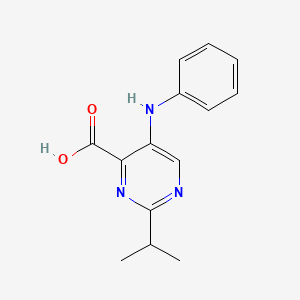
![7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B12311339.png)
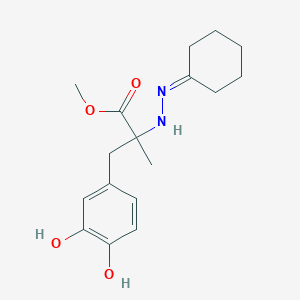
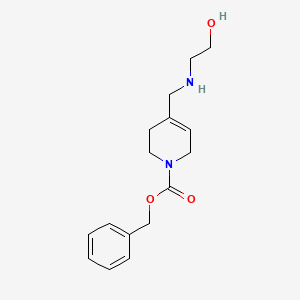
methoxy]phenyl}methyl)amine](/img/structure/B12311354.png)
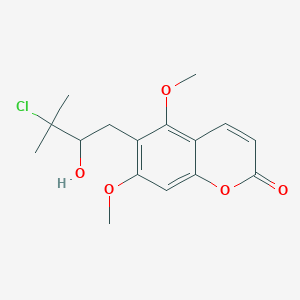
![Bicyclo[3.2.0]heptan-2-one](/img/structure/B12311362.png)
